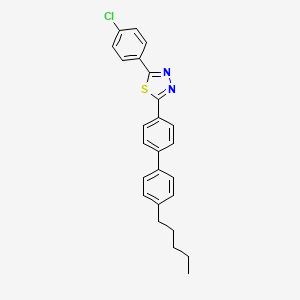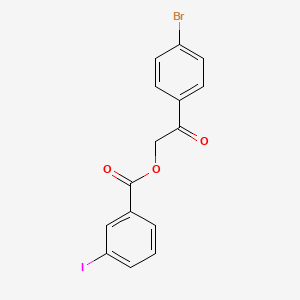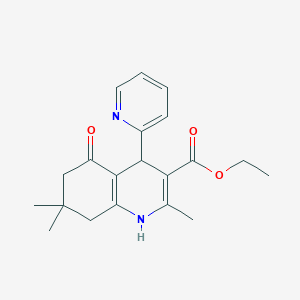![molecular formula C24H26N2O3S B11702082 N'-[(4-isobutoxyphenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B11702082.png)
N'-[(4-isobutoxyphenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a sulfonohydrazide group, which is often associated with significant biological activity.
Méthodes De Préparation
The synthesis of 4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with 4-(2-methylpropoxy)benzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonohydrazide group, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The sulfonohydrazide group is known to form strong interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE can be compared with similar compounds such as:
4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Similar in structure but with different substituents, leading to varied chemical and biological properties.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Another compound with a sulfonohydrazide group, used in different applications.
The uniqueness of 4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C24H26N2O3S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
4-methyl-N-[(Z)-[[4-(2-methylpropoxy)phenyl]-phenylmethylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C24H26N2O3S/c1-18(2)17-29-22-13-11-21(12-14-22)24(20-7-5-4-6-8-20)25-26-30(27,28)23-15-9-19(3)10-16-23/h4-16,18,26H,17H2,1-3H3/b25-24- |
Clé InChI |
GFCCPQHNZMRCDZ-IZHYLOQSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide](/img/structure/B11702006.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11702014.png)
![N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11702024.png)




![N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide](/img/structure/B11702050.png)


![cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate](/img/structure/B11702060.png)
![(4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702066.png)


